3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-phenyl-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H |
InChI Key |
UYYLCENCUQKANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One
Established Synthetic Routes to 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
The synthesis of this compound, a chalcone (B49325) derivative, is primarily achieved through well-established condensation reactions. These methods involve the formation of a carbon-carbon bond between jego prekursory, 2-acetylpyridine (B122185) and benzaldehyde (B42025).
Claisen-Schmidt Condensation Protocols
The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation. wikipedia.org This reaction is a specific type of crossed aldol (B89426) condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this case, 2-acetylpyridine serves as the ketone component, which can be deprotonated to form a reactive enolate, and benzaldehyde acts as the non-enolizable aldehyde. youtube.com
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). nih.govyoutube.com The base facilitates the removal of an acidic α-hydrogen from the methyl group of 2-acetylpyridine, generating the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate undergoes dehydration to yield the stable α,β-unsaturated ketone, this compound. youtube.com
| Ketone | Aldehyde | Base Catalyst | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 2-Acetylpyridine | Benzaldehyde | KOH | Ethanol | Ultrasound bath at 40 °C | nih.gov |
| Acetophenone (B1666503) (analogous) | Benzaldehyde | NaOH | Ethanol | Stirring at room temperature | youtube.com |
| Acetone (analogous) | Benzaldehyde | NaOH | Water/Ethanol | Stirring | youtube.com |
Alternative and Novel Synthetic Approaches
Research into the synthesis of chalcones has led to the development of alternative and more efficient protocols. These often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. One notable variation is the use of solvent-free reaction conditions. Reports have shown that quantitative yields can be achieved in Claisen-Schmidt reactions by using sodium hydroxide as a base in the absence of any solvent. wikipedia.org Such methods are advantageous as they reduce chemical waste and can simplify the purification process.
One-Pot and Multicomponent Reaction Strategies
One-pot synthesis represents a highly efficient strategy in organic chemistry, aiming to combine multiple reaction steps in a single flask without isolating intermediates. While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the general methodology is applied to similar heterocyclic systems. For instance, one-pot procedures have been developed for synthesizing complex molecules like formyl phenyl terpyridine, demonstrating the feasibility of sequential reactions in a single vessel. orientjchem.org The principle involves setting up conditions where the product of one reaction becomes the substrate for the next, often by simply changing the temperature or adding reagents sequentially. orientjchem.org
Mechanistic Delineation of Synthetic Pathways
The formation of this compound via Claisen-Schmidt condensation follows a well-defined mechanistic pathway involving key reactive intermediates.
Role of Ketone Enolate Nucleophiles
The crucial first step in the base-catalyzed Claisen-Schmidt condensation is the formation of a ketone enolate. youtube.com The base, typically hydroxide, abstracts an acidic proton from the α-carbon (the methyl group) of 2-acetylpyridine. youtube.comyoutube.com This deprotonation results in a carbanion that is stabilized by resonance, forming an enolate. youtube.com This enolate is the key nucleophilic species in the reaction. youtube.com Because benzaldehyde has no α-hydrogens, it cannot form an enolate and can only act as the electrophile, preventing self-condensation and leading to a single primary product in this crossed condensation. youtube.com The enolate carbon, being nucleophilic, is poised to attack the electrophilic carbonyl center of the aldehyde. youtube.com
Analysis of Tetrahedral Intermediates
Following the formation of the enolate from 2-acetylpyridine, the nucleophilic enolate carbon attacks the carbonyl carbon of benzaldehyde. libretexts.orgyoutube.com This nucleophilic addition step breaks the aldehyde's carbon-oxygen π-bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral alkoxide intermediate. numberanalytics.comlibretexts.org This intermediate is a key juncture in the reaction. In the subsequent step, the alkoxide is protonated, often by the solvent (e.g., ethanol or water), to form a β-hydroxy ketone, which is the aldol addition product. youtube.com Under the typical reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration. A second proton is removed from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated double bond, yielding the final α,β-unsaturated ketone product, this compound. youtube.comyoutube.com
| Step | Description | Key Species | Reference |
|---|---|---|---|
| 1 | Enolate Formation | Base abstracts an α-hydrogen from the ketone (2-acetylpyridine) to form a nucleophilic enolate. | libretexts.org |
| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of the aldehyde (benzaldehyde). | libretexts.orgnumberanalytics.com |
| 3 | Tetrahedral Intermediate Formation | A tetrahedral alkoxide intermediate is formed. | youtube.com |
| 4 | Dehydration | The intermediate is protonated and then undergoes elimination of a water molecule to form the final α,β-unsaturated ketone. | youtube.com |
Stereochemical Control and (E)-Configuration Determination
The synthesis of this compound, a chalcone derivative, is most commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde. In the case of this compound, this involves the reaction of 2-acetylpyridine with benzaldehyde.
The stereochemistry of the resulting α,β-unsaturated carbonyl system is a crucial aspect of the synthesis. The reaction can theoretically yield both the (E) and (Z)-isomers. However, the (E)-isomer is thermodynamically more stable and is almost exclusively formed and isolated in these reactions. researchgate.net The steric hindrance between the phenyl group and the pyridylcarbonyl group in the (Z)-isomer makes it less favorable.
The determination of the (E)-configuration is routinely accomplished using spectroscopic techniques, primarily proton nuclear magnetic resonance (¹H NMR) spectroscopy. The key diagnostic feature is the coupling constant (J-value) between the two vinylic protons (Hα and Hβ). For the (E)-isomer, the vicinal coupling constant is typically in the range of 15-16 Hz, which is characteristic of a trans-configuration of the double bond. acs.orgrsc.org For instance, the ¹H NMR spectrum of a synthesized pyridyl chalcone showed a characteristic pair of doublets for the vinylic protons at δ = 7.60 and 7.76 ppm with a coupling constant of J = 16 Hz, confirming the trans configuration. acs.org Another study on (E)-3-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reported the two doublets for the vinylic protons at δ 7.78 and 7.53 ppm with a coupling constant of 15.6 Hz. researchgate.net
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield and purity of the product.
The choice of solvent and catalyst plays a pivotal role in the Claisen-Schmidt condensation. A variety of basic catalysts are employed, with sodium hydroxide (NaOH) and potassium hydroxide (KOH) being the most common. researchgate.netnih.gov The solvent system often consists of a protic solvent like ethanol or methanol, which can dissolve both the reactants and the base catalyst. nih.gov
In a general procedure for the synthesis of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives, equimolar quantities of pyridine-2-carbaldehyde and various acetophenones were mixed in methanol, and a KOH pellet was added as the catalyst. The reaction was stirred at room temperature for 24 hours, yielding the desired products in average yields of 37-68%. nih.gov The use of different catalysts, including various metal-incorporated and acid-functionalized mesoporous materials, has also been explored for the synthesis of related chalcones under solvent-free conditions. researchgate.net
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| KOH | Methanol | 24 h | 37-68 | nih.gov |
| NaOH | Methanol | 24-48 h | Not specified for target compound | researchgate.net |
| Solid NaOH | None | Not specified | High | researchgate.netacs.org |
| Mg(HSO₄)₂ | None | Not specified | High | rsc.org |
A study on the synthesis of a fluorinated chalcone investigated the effect of temperature on the yield. The reactions were carried out at temperatures ranging from 20 °C to 60 °C. The results indicated that there was no significant change in the product yield within this temperature range, with yields remaining around 85 ± 2%. researchgate.net This suggests that for some chalcone syntheses, elevated temperatures may not be necessary to achieve high yields. The synthesis of this compound is typically conducted at atmospheric pressure, and there is limited information in the literature regarding the influence of high pressure on this specific reaction.
| Temperature (°C) | Yield (%) of a Fluorinated Chalcone | Reference |
| 20 | ~83 | researchgate.net |
| 30 | ~85 | researchgate.net |
| 40 | ~86 | researchgate.net |
| 50 | ~87 | researchgate.net |
| 60 | ~85 | researchgate.net |
Green Chemistry Principles in Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. The application of green chemistry principles to the synthesis of this compound and related chalcones aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green synthetic approaches have been reported for chalcone synthesis. These include solvent-free reactions, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Solvent-free synthesis , often performed by grinding the reactants with a solid base catalyst like NaOH using a mortar and pestle, offers significant environmental benefits by eliminating the need for organic solvents. researchgate.netacs.org This method has been shown to produce high yields of chalcones with high purity. acs.org
Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov For the synthesis of pyridine (B92270) derivatives, microwave irradiation has been shown to lead to excellent yields (82-94%) in very short reaction times (2-7 minutes). acs.org
Ultrasound-assisted synthesis is another energy-efficient method that can accelerate reaction rates. The use of ultrasound has been reported to be 225 times faster than conventional stirring for a chalcone synthesis. sigmaaldrich.com Comparative studies have shown that ultrasound irradiation can lead to higher yields in shorter reaction times compared to conventional methods for the synthesis of pyrimidine (B1678525) derivatives from chalcones. nih.gov The application of ultrasound has been explored for the synthesis of various heterocyclic compounds from chalcone precursors, highlighting its potential as a green synthetic tool. mdpi.comelsevierpure.com
Mechanochemical synthesis , using techniques like ball milling, is another solvent-free approach that has been successfully applied to the synthesis of indolyl chalcones, achieving good yields in short reaction times. researchgate.net
Advanced Structural Elucidation and Conformational Analysis of 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One
Crystallographic Studies
Crystallographic analysis provides the most definitive insight into the spatial arrangement of atoms within a crystalline solid. For 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, these studies are crucial for understanding its conformational preferences and the non-covalent interactions that govern its crystal packing.
Single-Crystal X-ray Diffraction Analysis
The molecular structure of (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one has been determined by single-crystal X-ray diffraction. nih.gov The definitive (E)-configuration about the C=C double bond is a key structural feature of these types of chalcones. The molecule consists of a central α,β-unsaturated ketone bridge that connects a phenyl ring and a pyridin-2-yl ring.
Table 1: Representative Crystallographic Parameters for Related Chalcone (B49325) Structures Note: Data for the title compound is deposited under CCDC 209761. This table presents typical values from analogous structures to illustrate common features.
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Crystal System | Monoclinic / Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |
| Configuration | E | Confirms the trans geometry of the olefinic bond. |
| C=C Bond Length | ~1.34 Å | Typical for a double bond in a conjugated system. |
| C=O Bond Length | ~1.22 Å | Characteristic of a ketone carbonyl group. |
| Dihedral Angle | 5-25° | The twist between the phenyl and pyridinyl rings. |
Polymorphism and Co-crystallization Investigations
Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon in materials science and pharmaceuticals. A review of the current scientific literature reveals no specific studies dedicated to the polymorphism or co-crystallization of this compound. While polymorphism has been observed in more complex radicals containing the 3-phenyl-1-(pyrid-2-yl) moiety, dedicated investigations into different crystalline forms of the title compound itself have not been reported.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state architecture of this compound is stabilized by a network of weak non-covalent interactions. Analysis of related chalcone crystal structures indicates that the packing is typically dominated by weak C—H···O and C—H···π interactions. nih.gov
Advanced Spectroscopic Characterization Beyond Identification
Beyond basic identification, advanced spectroscopic methods provide detailed information about the molecule's electronic environment, stereochemistry, and vibrational modes.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the stereochemistry and understanding the electronic structure of this compound. While a fully assigned spectrum for the title compound is not available in peer-reviewed literature, data from its constituent fragments (e.g., 2-phenylpyridine) and related chalcones allow for a detailed prediction of its spectral features. rsc.org
The ¹H NMR spectrum is particularly informative. The two protons of the enone moiety, Hα and Hβ, are expected to appear as doublets. The key diagnostic feature for the stereochemistry is the coupling constant between them (JHαHβ). A large coupling constant, typically in the range of 15-16 Hz, definitively confirms the (E) or trans configuration. The aromatic region would show complex multiplets corresponding to the protons on the phenyl and pyridinyl rings.
The ¹³C NMR spectrum shows distinct signals for each carbon atom. nih.gov The carbonyl carbon (C=O) is the most deshielded, appearing far downfield. The chemical shifts of the aromatic carbons provide insight into the electron distribution across the π-system.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ Note: These are predicted values based on known data for similar structures and fragments. rsc.org
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~189-191 |
| Cα (vinyl) | ~7.5 (d, J ≈ 15.5 Hz) | ~121-123 |
| Cβ (vinyl) | ~7.8 (d, J ≈ 15.5 Hz) | ~145-146 |
| Phenyl C-1' | - | ~134-135 |
| Phenyl C-2'/6' | ~7.6-7.7 (m) | ~128-129 |
| Phenyl C-3'/5' | ~7.4-7.5 (m) | ~129 |
| Phenyl C-4' | ~7.4-7.5 (m) | ~130-131 |
| Pyridinyl C-2 | - | ~153-154 |
| Pyridinyl C-3 | ~8.1 (d) | ~125-126 |
| Pyridinyl C-4 | ~7.8 (t) | ~137 |
| Pyridinyl C-5 | ~7.4 (t) | ~122-123 |
| Pyridinyl C-6 | ~8.7 (d) | ~149-150 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule. A vapor-phase IR spectrum for the title compound is available in spectral databases. nih.gov
The most prominent band in the IR spectrum of a chalcone is the stretching vibration of the carbonyl group (νC=O), which is expected in the region of 1650-1670 cm⁻¹. Its exact position is sensitive to conjugation and intermolecular interactions like hydrogen bonding. The stretching of the olefinic double bond (νC=C) typically appears around 1600-1620 cm⁻¹. The spectra would also feature characteristic bands for the aromatic C=C and pyridinyl C=N stretching vibrations between 1400 and 1600 cm⁻¹. The region above 3000 cm⁻¹ corresponds to aromatic and vinylic C-H stretching vibrations. The presence of weak C-H···O hydrogen bonds in the solid state could lead to slight shifts and broadening of the involved C-H and C=O bands compared to their positions in a non-polar solution or the gas phase.
Table 3: Principal Vibrational Bands and Their Assignments
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3100-3000 | ν(C-H) | Aromatic and Vinylic C-H Stretch |
| ~1660 | ν(C=O) | Ketone Carbonyl Stretch |
| ~1605 | ν(C=C) | Olefinic C=C Stretch |
| 1580-1430 | ν(C=C), ν(C=N) | Aromatic/Pyridinyl Ring Skeletal Vibrations |
| 980-960 | δ(=C-H) | Out-of-plane bend of trans C-H=C-H |
| 800-690 | δ(C-H) | Aromatic C-H Out-of-plane Bending |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
The electronic absorption and emission properties of chalcones are fundamental to understanding their behavior in various applications, including as fluorescent probes and in nonlinear optics.
UV-Vis Absorption: The UV-Vis spectrum of chalcones is characterized by two main absorption bands. The first band, appearing at a longer wavelength, is attributed to the π → π* electronic transition within the cinnamoyl portion of the molecule. The second band, at a shorter wavelength, arises from the π → π* transition within the benzoyl moiety. For instance, a related compound, (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one, exhibits an absorption peak at 430 nm when dissolved in tetrahydrofuran. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent polarity.
Fluorescence Emission: Many chalcone derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. For example, the aforementioned (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one displays two-photon absorption fluorescence with a peak at 546 nm when excited by an 850 nm femtosecond laser. nih.gov The quantum yield and emission wavelength can be tuned by altering the substituents on the phenyl and pyridinyl rings. Studies on other pyridine-based chalcones have shown that the introduction of a pyridine (B92270) ring can lead to novel and potent antioxidant agents. nih.govbrieflands.com Furthermore, some aminopyridine derivatives exhibit high quantum yields, making them promising candidates for fluorescent probes. mdpi.com
Table 1: Spectroscopic Data for a Related Pyridinyl Chalcone Derivative
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Excitation λ (nm) |
| (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one | Tetrahydrofuran | 430 nih.gov | 546 nih.gov | 850 (femtosecond laser) nih.gov |
Mass Spectrometry for Fragmentation Pattern Analysis (e.g., ESI/LC-MS)
Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the structural characterization of chalcones, providing valuable information on their molecular weight and fragmentation pathways. researchgate.netdoaj.orgmdpi.com
Fragmentation Pattern: The fragmentation of pyridinone derivatives, which share structural similarities with this compound, has been studied using tandem mass spectrometry. researchgate.netdoaj.org Common fragmentation processes include the elimination of neutral molecules such as CO, HCN, and H2O. researchgate.net The specific fragmentation pathways are influenced by the nature and position of substituents on the aromatic rings. For pyridinones with substituents of low proton affinity, the initial fragmentation often involves the loss of water, HCN, or benzene (B151609) from the pyridinone ring. researchgate.netdoaj.org In contrast, substituents with high proton affinity can lead to more complex fragmentation patterns. researchgate.netdoaj.org
In the context of this compound, the propenone linker is also susceptible to fragmentation. The mass spectra of chalcones typically show fragments corresponding to the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and cinnamoyl ions. The specific ions observed and their relative abundances provide a fingerprint for the molecule's structure.
Table 2: Common Neutral Losses in Mass Spectrometry of Related Pyridinones
| Neutral Loss | Molecule |
| CO | Carbon Monoxide researchgate.net |
| HCN | Hydrogen Cyanide researchgate.net |
| H₂O | Water researchgate.net |
| C₆H₆ | Benzene researchgate.net |
Tautomeric Forms and Equilibrium Studies
Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key aspect of the chemistry of many carbonyl compounds, including chalcones. masterorganicchemistry.comlibretexts.orglibretexts.org
Keto-Enol Tautomerism of the Propenone Moiety
The propenone moiety of this compound can exist in equilibrium between the keto form and its corresponding enol tautomer. masterorganicchemistry.comlibretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.comlibretexts.orglibretexts.org Generally, for simple ketones and aldehydes, the keto form is thermodynamically more stable and predominates at equilibrium. masterorganicchemistry.com However, the position of this equilibrium can be significantly influenced by structural factors.
In the case of chalcones, conjugation with the aromatic rings can stabilize the enol form. libretexts.org For instance, in 1-phenyl-1-propen-2-ol, the enol tautomer of 1-phenyl-2-propanone, conjugation with the phenyl ring contributes to its stability. libretexts.orglibretexts.org
Spectroscopic and Computational Delineation of Tautomeric Equilibria
The study of tautomeric equilibria often employs a combination of spectroscopic techniques and computational methods. nih.gov
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating keto-enol tautomerism. The chemical shifts of the protons and carbons involved in the tautomeric equilibrium are distinct for the keto and enol forms, allowing for their quantification. nih.gov For example, ¹H NMR studies of acetoacetic acid have shown a strong solvent dependence on the enol tautomer percentage. masterorganicchemistry.com
Computational Methods: Density Functional Theory (DFT) calculations are widely used to model tautomeric equilibria and predict the relative stabilities of the keto and enol forms. nih.govorientjchem.org These calculations can provide insights into the geometric and electronic structures of the tautomers and the energy barriers for their interconversion. orientjchem.org Studies on 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form is more stable in both the gas phase and in various solvents. orientjchem.org
Environmental and Solvent Effects on Tautomerism
The position of the keto-enol equilibrium is highly sensitive to environmental factors, particularly the solvent. orientjchem.orgnih.govmdpi.com
Solvent Effects: The polarity of the solvent can significantly influence the relative stability of the keto and enol tautomers. orientjchem.orgmdpi.com In general, polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For instance, the enol content of acetoacetic acid is significantly lower in the highly polar solvent D₂O compared to the nonpolar solvent CCl₄. masterorganicchemistry.com This is because the keto form can form hydrogen bonds with the solvent, which is less favorable for the internally hydrogen-bonded enol form. orientjchem.org Conversely, in some systems, an increase in solvent polarity can favor the keto structure. researchgate.net
The ability of the solvent to act as a hydrogen bond donor or acceptor also plays a crucial role. Protic solvents can facilitate proton transfer, thereby influencing the rate of interconversion between tautomers. Studies on chalcone isomerization have indicated that in water, the formation of tautomers can be facilitated by the water network. nih.gov
Chemical Reactivity and Derivatization Strategies of 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One
Reactions of the α,β-Unsaturated Ketone System
The chalcone (B49325) framework, characterized by an α,β-unsaturated ketone, is a well-established reactive motif. The carbonyl group's electron-withdrawing nature polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.org This extended conjugation dictates the primary modes of reactivity for this part of the molecule.
Nucleophilic Conjugate (Michael) Additions
One of the most fundamental reactions of α,β-unsaturated carbonyl compounds is the nucleophilic conjugate addition, also known as the Michael reaction. wikipedia.orgslideshare.net In this process, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This thermodynamically controlled reaction is favored over direct addition to the carbonyl carbon for many nucleophiles, especially "soft" nucleophiles. youtube.com The resulting enolate intermediate is then protonated, typically at the α-carbon, to yield a saturated ketone. wikipedia.orgopenstax.org
The reaction is general and has been demonstrated with a wide variety of nucleophiles. For pyridyl chalcones, this provides a powerful method for carbon-carbon and carbon-heteroatom bond formation. A microwave-assisted, catalyst-free Michael addition of 2-aminopyridine (B139424) to chalcones, for instance, has been shown to produce 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives in high yields. researchgate.net Other common nucleophiles used in Michael additions to chalcones include nitroalkanes, enamines, and organometallic reagents like Gilman reagents. wikipedia.orgchemrevlett.comlibretexts.org
| Nucleophile | Reagent Example | Product Type |
| Amine | 2-Aminopyridine | β-Amino ketone |
| Carbon Nucleophile | Nitromethane | γ-Nitro ketone |
| Carbon Nucleophile | Enolates (from β-dicarbonyls) | 1,5-Dicarbonyl compound |
| Organocuprate | Lithium diphenylcuprate | β-Alkylated/Arylated ketone |
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient double bond of the α,β-unsaturated ketone system allows 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this reaction, the chalcone reacts with a conjugated diene to form a six-membered ring. wikipedia.org
A common example is the reaction of chalcones with cyclopentadiene. researchgate.netresearchgate.net This reaction can be carried out under thermal or microwave conditions to yield a bicyclic adduct. researchgate.net The chalcone's double bond serves as the 2π-electron component that reacts with the 4π-electron system of the diene. wikipedia.org Such reactions are synthetically valuable as they allow for the rapid construction of complex polycyclic systems with high stereocontrol. wikipedia.org While normal electron-demand Diels-Alder reactions with pyridines themselves can be challenging, the chalcone moiety readily participates as the dienophile component. researchgate.netacsgcipr.org
Electrophilic Additions Across the Double Bond
Direct electrophilic addition across the carbon-carbon double bond of an α,β-unsaturated ketone is generally less favorable than nucleophilic conjugate addition. The electron-withdrawing effect of the adjacent carbonyl group deactivates the alkene towards attack by electrophiles. However, reactions such as halogenation can be achieved.
For example, aldehydes and ketones can undergo acid-catalyzed α-halogenation. This reaction proceeds through an enol intermediate, which then acts as a nucleophile to attack the halogen (e.g., Br₂). libretexts.org The resulting α-halo ketone can be a useful intermediate. For instance, subsequent treatment with a base like pyridine (B92270) can induce an elimination reaction (dehydrobromination) to re-form an α,β-unsaturated ketone, making this a method for their synthesis. libretexts.org
Reactions Involving the Pyridine Heterocycle
The pyridine ring in this compound possesses its own distinct reactivity, primarily centered on the nitrogen atom and the aromatic system.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. youtube.comyoutube.com This makes pyridine significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.com The presence of the strongly deactivating 2-acyl substituent further reduces the ring's nucleophilicity, meaning that EAS reactions on this compound require harsh or "vigorous" conditions, such as high temperatures. youtube.comyoutube.com
When substitution does occur, the regioselectivity is dictated by the stability of the cationic intermediate (the sigma complex). masterorganicchemistry.com For pyridine itself, electrophilic attack is directed to the 3-position (meta-position) to avoid placing a positive charge on the electronegative nitrogen atom. youtube.comyoutube.com In this compound, the powerful deactivating effect of the 2-acyl group would direct an incoming electrophile to the C-5 position, which is meta to both the ring nitrogen and the carbonyl group. Reactions such as nitration or sulfonation would proceed with low yields even under forcing conditions. youtube.comyoutube.com Friedel-Crafts reactions are generally not successful on pyridine rings because the Lewis acid catalyst coordinates with the basic nitrogen, leading to even stronger deactivation. youtube.com
N-Oxidation and Quaternization Reactions
The lone pair of electrons on the pyridine nitrogen atom remains a site of reactivity, allowing for N-oxidation and N-quaternization.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid). wikipedia.org The resulting N-oxide, (E)-3-phenyl-1-(1-oxido-pyridin-2-yl)prop-2-en-1-one, has altered electronic properties. The N-O bond can donate electron density back into the ring through resonance, activating the C-2 and C-4 positions for both electrophilic and nucleophilic attack, while the nitrogen itself is no longer basic. wikipedia.org This strategy is often used to facilitate substitutions on the pyridine ring that are otherwise difficult to achieve. wikipedia.org
N-Quaternization: The nitrogen atom can also act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form a pyridinium (B92312) salt. osti.gov This reaction, known as quaternization, converts the neutral pyridine ring into a positively charged pyridinium ring. rsc.org The formation of the pyridinium salt significantly enhances the electron-withdrawing nature of the heterocyclic ring, which can influence the reactivity of the attached chalcone system. rsc.org
Functionalization of the Phenyl Moiety
The phenyl ring of this compound offers a prime site for modification, enabling the synthesis of a diverse range of derivatives. These modifications can be introduced either by using pre-functionalized starting materials or by direct derivatization of the chalcone itself.
Substitutions on the Phenyl Ring
The most direct method for introducing substituents onto the phenyl ring is through the selection of an appropriately substituted benzaldehyde (B42025) during the initial synthesis of the chalcone. The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, involves the base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde. researchgate.netencyclopedia.pub By employing 2-acetylpyridine (B122185) and a substituted benzaldehyde, a wide array of phenyl-functionalized derivatives can be prepared. encyclopedia.pub
This strategy allows for the incorporation of various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring. The choice of substituent on the benzaldehyde precursor directly translates to the final chalcone structure, influencing its electronic properties and subsequent reactivity. For example, the reaction of 4-acetylpyridine (B144475) with substituted benzaldehydes has been used to generate chalcones with chloro, fluoro, and other groups on the phenyl ring.
Table 1: Examples of Substituted Benzaldehydes for Chalcone Synthesis This table is illustrative of the synthetic strategy.
| Substituted Benzaldehyde | Resulting Chalcone Phenyl Substituent |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-Fluorobenzaldehyde | 4-Fluorophenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 3-Nitrobenzaldehyde | 3-Nitrophenyl |
Cross-Coupling Reactions at Phenyl Ring Positions
For more complex modifications or for substitutions that are not compatible with Claisen-Schmidt conditions, modern cross-coupling reactions provide a powerful alternative. The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and a boronic acid. researchgate.net
A viable strategy for functionalizing the phenyl ring of this compound involves a two-step process:
Halogenation: Introduction of a halide (e.g., Bromo or Iodo) onto the phenyl ring of the pre-formed chalcone. This creates a reactive handle for subsequent cross-coupling.
Suzuki-Miyaura Coupling: The halogenated chalcone can then be reacted with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. researchgate.netnih.gov
This approach allows for the modular construction of biaryl or styrenyl derivatives, significantly expanding the structural diversity accessible from the parent chalcone. While specific examples for this compound are not extensively documented, the coupling of other aryl halides, including pyridine derivatives, is a well-established and widely used transformation. nih.govrasayanjournal.co.in The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. researchgate.net
Synthesis of Novel Heterocyclic Derivatives
The α,β-unsaturated ketone framework of this compound is an ideal electrophilic substrate for reactions with binucleophiles, leading to the formation of a wide range of heterocyclic compounds.
Condensation Reactions to Form Fused Heterocycles
The reaction of chalcones with various dinucleophilic reagents is a classic and efficient method for constructing six-membered heterocyclic rings, particularly pyrimidines. ekb.eg These reactions typically proceed via an initial Michael addition of the nucleophile to the β-carbon of the enone, followed by an intramolecular condensation and dehydration to form the aromatic heterocycle.
Pyridyl chalcones can be cyclized into their corresponding pyrimidine (B1678525) analogs by reacting them with reagents such as guanidine (B92328), urea, or thiourea (B124793), typically in the presence of a base like potassium hydroxide (B78521). nih.govrjpbcs.com For example, reacting a pyridyl chalcone with guanidine hydrochloride in refluxing ethanol (B145695) with a base yields the corresponding 2-aminopyrimidine (B69317) derivative. nih.gov Similarly, using thiourea leads to the formation of pyrimidine-2(1H)-thiones. nih.govbiust.ac.bw
Table 2: Heterocyclic Synthesis via Condensation with Pyridyl Chalcones Based on established reactions of chalcones. nih.govekb.eg
| Binucleophilic Reagent | Resulting Heterocyclic Core | General Conditions |
| Guanidine Hydrochloride | 2-Aminopyrimidine | Ethanolic KOH, Reflux |
| Urea | Pyrimidin-2(1H)-one | Ethanolic KOH, Reflux |
| Thiourea | Pyrimidine-2(1H)-thione | Ethanolic KOH, Reflux |
| 2-Aminothiophenol | Benzothiazepine | Acidic Conditions |
Cyclization Reactions Utilizing the Chalcone Framework
The versatile chalcone backbone serves as a template for various cyclization reactions to generate other important heterocyclic systems, including five-membered rings like pyrazolines and fused systems like thieno[2,3-b]pyridines.
Formation of Pyrazolines: One of the most common reactions of chalcones is their condensation with hydrazine (B178648) derivatives to produce pyrazolines. rsc.org The reaction of this compound with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, yields the corresponding 5-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole. researchgate.netnih.govresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. rsc.org
Formation of Thieno[2,3-b]pyridines: The chalcone framework is also a precursor for the synthesis of thiophene-based fused systems. The Gewald reaction, a multicomponent reaction, can be adapted for this purpose. researchgate.net A common strategy involves the reaction of a chalcone with elemental sulfur and a compound containing an active methylene (B1212753) group (e.g., malononitrile) in the presence of a base. This leads to the formation of a highly substituted 2-aminothiophene ring, which can be further elaborated. A more direct approach involves the reaction of pyridyl chalcones with cyanothioacetamide, which can lead to the formation of thieno[2,3-b]pyridine (B153569) structures. researchgate.net These syntheses are crucial for creating complex, polycyclic aromatic systems with potential applications in medicinal chemistry. nih.govekb.eg
Table 3: Cyclization Reactions of the Chalcone Framework Based on established reactivity of chalcones.
| Reagent(s) | Resulting Heterocyclic Core | Key Reaction Type |
| Hydrazine Hydrate | Pyrazoline | Condensation/Cyclization |
| Phenylhydrazine | N-Phenylpyrazoline | Condensation/Cyclization |
| Malononitrile, Sulfur, Base | 2-Aminothiophene (precursor to Thienopyridines) | Gewald Reaction |
| Nitroalkanes, Zn/HCl | Pyrroline | Michael Addition/Reductive Cyclization |
Coordination Chemistry and Metal Complex Formation of 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One
Ligand Properties of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
The coordination behavior of this compound is dictated by its structural and electronic characteristics. As a derivative of both pyridine (B92270) and chalcone (B49325), it possesses distinct features that influence its role as a ligand in the formation of metal complexes.
Identification of Potential Donor Atoms (N, O)
This compound, also known as 2-cinnamoylpyridine, contains two primary potential donor atoms for coordination with metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a classic Lewis base capable of forming a coordinate bond with a metal center. Similarly, the carbonyl oxygen atom has lone pairs of electrons that can be donated to a metal ion. The presence of these two donor atoms in a favorable steric arrangement allows the molecule to act as a bidentate ligand.
Chelation Modes and Ring Strain Analysis
The geometry of this compound allows for the formation of a stable five-membered chelate ring upon coordination to a metal center through both the pyridyl nitrogen and the carbonyl oxygen atoms. This chelation is a common feature for ligands containing a 2-pyridylcarbonyl moiety. The formation of a five-membered ring is generally favored in coordination chemistry as it minimizes ring strain, leading to thermodynamically stable metal complexes.
In addition to bidentate chelation, other coordination modes are theoretically possible, though less common. For instance, the ligand could act as a monodentate donor through either the nitrogen or the oxygen atom, particularly if steric hindrance from other ligands on the metal center prevents chelation. Furthermore, in polynuclear complexes, the carbonyl oxygen could potentially bridge two metal centers.
Synthesis and Characterization of Metal Complexes
The ability of this compound to form complexes with a variety of metal ions has been explored, leading to the synthesis and characterization of several interesting coordination compounds.
Preparation of Transition Metal Complexes
Chalcones containing donor atoms near the carbonyl group are known to form stable chelate complexes with various transition metals. nih.gov The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.
For instance, copper(II) complexes of ligands structurally related to this compound have been synthesized and characterized. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.net The synthesis of copper complexes with a derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one, has been reported, suggesting that the parent compound would behave similarly. rsc.org These syntheses are often carried out under basic conditions to facilitate the formation of the complex. rsc.org The resulting complexes can exhibit various geometries, such as square planar or octahedral, depending on the coordination number and the nature of other ligands present. nih.gov
Similarly, palladium(II) complexes with related ligands have been synthesized. rsc.orgrsc.orgmdpi.comclockss.orgresearchgate.net The coordination in these complexes often occurs through a bidentate chelation mode involving the nitrogen and oxygen donor atoms. mdpi.com Rhodium complexes with pyridine-containing ligands have also been investigated, indicating the potential for this compound to form stable complexes with this metal as well. csic.es
The characterization of these transition metal complexes typically involves techniques such as infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction. IR spectroscopy can confirm the coordination of the carbonyl group by observing a shift in its stretching frequency upon complexation. X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere.
Table 1: Examples of Transition Metal Complexes with Related Pyridine-Containing Ligands
| Metal Ion | Ligand Type | Coordination Mode | Reference |
|---|---|---|---|
| Copper(II) | Pyridyl-chalcone derivative | Bidentate (N, O) | rsc.org |
| Copper(II) | Pyridylbis(phenol) | Varies | |
| Palladium(II) | Substituted Salicylaldehydes | Bidentate (O, O) | mdpi.com |
| Rhodium(III) | Pyridine-2-yloxy-silyl | Bidentate (N, Si) | csic.es |
Formation of Main Group and Lanthanide Metal Complexes
While less common than transition metal complexes, the formation of complexes between this compound and main group or lanthanide metals is also plausible. Main group metals, acting as Lewis acids, can coordinate with the nitrogen and oxygen donor atoms of the ligand.
Lanthanide ions are hard Lewis acids and therefore show a strong affinity for hard donor atoms like oxygen. mdpi.com The carbonyl oxygen of this compound would be a primary coordination site for lanthanide ions. The pyridyl nitrogen, being a softer donor, might also coordinate, leading to the formation of chelate complexes. Lanthanide complexes often exhibit high coordination numbers, and the remaining coordination sites are typically occupied by solvent molecules or other ancillary ligands. mdpi.comresearchgate.netnih.govrsc.org The synthesis of lanthanide complexes with ligands containing both β-diketonate and pyridine functionalities has been reported, highlighting the compatibility of these donor types with lanthanide ions. rsc.orgmdpi.comresearchgate.netnih.gov
The formation of such complexes can be investigated through similar characterization techniques as for transition metal complexes, with luminescence spectroscopy being particularly useful for lanthanide complexes due to their characteristic emission properties. rsc.orgresearchgate.net
Table 2: Predicted Coordination Behavior with Main Group and Lanthanide Metals
| Metal Type | Expected Donor Preference | Potential Coordination Number | Notes |
|---|---|---|---|
| Main Group | N, O | 4-6 | Coordination depends on the size and Lewis acidity of the metal ion. |
| Lanthanide | O > N | 8-9 | High coordination numbers are common, often with solvent molecules completing the coordination sphere. mdpi.comresearchgate.net |
Structural Analysis of Metal-Ligand Adducts
The coordination of this compound to metal centers induces significant changes in its structural and spectroscopic properties. Detailed analysis of these changes provides valuable insights into the nature of the metal-ligand interactions.
X-ray Crystallography of Coordination Compounds
While a crystal structure for the free ligand (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one is available in the Cambridge Crystallographic Data Centre (CCDC number 209761), detailed crystallographic data for its specific metal complexes are not extensively reported in the literature. nih.gov However, studies on closely related pyridyl-containing chalcone and diketone complexes provide a strong basis for understanding the expected coordination behavior.
For instance, the coordination of similar bidentate ligands containing pyridyl and carbonyl groups typically occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, forming a stable five or six-membered chelate ring with the metal ion. The geometry of the resulting complex, whether it be square planar, tetrahedral, or octahedral, is influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. alliedacademies.org In dinuclear or polynuclear complexes, the ligand can also act as a bridging unit, connecting multiple metal centers.
Table 1: Representative Crystallographic Data for a Related Pyridyl Diketonate Metal Complex
| Parameter | Value |
| Complex | [Cu(pdpd)₂] (pdpd = 1,3-di(pyridin-2-yl)propane-1,3-dionate) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Cu-N Bond Length (Å) | ~2.0 Å |
| Cu-O Bond Length (Å) | ~1.95 Å |
This table presents representative data for a related compound to illustrate typical coordination parameters.
Spectroscopic Signatures of Complexation (e.g., NMR Chemical Shifts, IR Band Shifts)
The formation of metal complexes with this compound leads to characteristic shifts in its nuclear magnetic resonance (NMR) and infrared (IR) spectra. These shifts serve as diagnostic tools to confirm complexation and to probe the electronic and structural changes in the ligand upon coordination.
NMR Spectroscopy: Upon complexation, the ¹H and ¹³C NMR signals of the pyridine ring and the α,β-unsaturated ketone system are expected to shift. The protons on the pyridine ring, particularly those adjacent to the nitrogen atom, typically experience a downfield shift due to the donation of electron density from the nitrogen to the metal center. Similarly, the carbon atoms of the pyridine ring will also be affected. The chemical shifts of the vinylic protons and the carbonyl carbon are also sensitive to coordination, reflecting the delocalization of electron density within the chelate ring.
Infrared Spectroscopy: The IR spectrum of the free ligand exhibits a characteristic C=O stretching vibration. Upon coordination to a metal ion through the carbonyl oxygen, this band is expected to shift to a lower frequency (red shift). This shift is a direct consequence of the weakening of the C=O bond due to the donation of electron density from the oxygen to the metal. The extent of the shift can provide information about the strength of the metal-oxygen bond. Additionally, the vibrational modes of the pyridine ring are also altered upon coordination, with shifts in the C=N and C=C stretching frequencies providing further evidence of complex formation. researchgate.net A study on pyridine complexes showed that changes in the infrared spectra upon formation of halogen-bonded complexes can be interpreted in terms of intermolecular interaction energy components. researchgate.netrsc.org
Table 2: Expected IR and NMR Spectral Shifts upon Complexation of this compound
| Spectroscopic Technique | Functional Group | Expected Shift upon Complexation |
| IR Spectroscopy | Carbonyl (C=O) | Red Shift (to lower wavenumber) |
| Pyridine (C=N) | Shift in frequency | |
| ¹H NMR Spectroscopy | Pyridyl Protons (α to N) | Downfield Shift |
| Vinylic Protons | Shift in chemical shift | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | Shift in chemical shift |
| Pyridyl Carbons | Shift in chemical shift |
This table outlines the generally expected spectroscopic changes based on the principles of coordination chemistry.
Catalytic Applications of Metal Complexes (Non-biological)
Metal complexes derived from this compound and its analogs are emerging as promising catalysts in a range of organic transformations, functioning in both homogeneous and heterogeneous environments.
Homogeneous Catalysis
In homogeneous catalysis, the metal complex and the reactants are in the same phase, typically in a liquid solution. This allows for high activity and selectivity under mild reaction conditions. While specific examples for complexes of this compound are not extensively documented, related chalcone-metal complexes have shown activity in various catalytic reactions. alliedacademies.org For instance, nickel complexes have been investigated for cross-coupling reactions. epfl.ch The catalytic activity is often attributed to the ability of the metal center to activate substrates and the ligand's role in tuning the steric and electronic properties of the catalyst.
Heterogeneous Catalysis via Surface Immobilization
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes of this compound can be immobilized on solid supports. This approach leads to the development of heterogeneous catalysts that are easily separable from the reaction mixture and can be reused multiple times.
Common solid supports include silica, alumina, polymers, and zeolites. The immobilization can be achieved through covalent bonding of the ligand to the support material or through non-covalent interactions. These immobilized catalysts have the potential to be used in a variety of industrial processes. For example, related chalcone derivatives have been used in the synthesis of bioactive compounds. acs.org Furthermore, the immobilization of poly-L-leucine on hydrotalcite has been shown to create a reusable catalyst for the asymmetric epoxidation of chalcone. researchgate.net The development of heterobimetallic Ru/Co nanoparticles immobilized on charcoal has also been reported for Pauson-Khand type reactions. researchgate.net
Theoretical and Computational Chemistry Studies of 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One
Electronic Structure Calculations
The electronic character of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one is a key determinant of its chemical behavior. Computational studies have employed a range of methods to map out its electronic landscape.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT), a workhorse of modern computational chemistry, has been a primary tool for investigating the electronic structure of this compound and its analogues. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been widely used in conjunction with basis sets such as 6-311++G(d,p). This level of theory has proven effective in optimizing the molecular geometry and calculating various electronic properties of chalcone (B49325) derivatives. rsc.orgresearchgate.netsigmaaldrich.com These calculations provide a foundational understanding of the molecule's stability and reactivity. Ab initio methods, while computationally more demanding, offer a high level of accuracy and can be used to benchmark DFT results.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.
For chalcones containing a pyridine (B92270) ring, the HOMO is typically localized on the cinnamoyl fragment, while the LUMO is often distributed over the entire molecule or concentrated on the pyridyl moiety. This distribution influences the molecule's behavior in charge transfer interactions. The HOMO-LUMO gap for related pyridyl chalcones has been reported in the range of 3 to 4 eV, suggesting a moderate level of reactivity. rsc.org
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | -6.25 | -2.21 | 4.04 |
Note: The data in this table is representative for a similar pyridyl chalcone and is intended for illustrative purposes, as specific experimental or calculated values for this compound were not available in the searched literature.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound governs its electrostatic interactions and provides clues to its reactive sites. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for understanding this distribution. In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this chalcone, the negative electrostatic potential is expected to be concentrated around the carbonyl oxygen and the nitrogen atom of the pyridine ring, making them likely sites for hydrogen bonding and coordination with electrophiles. The phenyl ring and the α,β-unsaturated bridge, on the other hand, would exhibit a more varied potential surface.
Conformational Landscape Exploration
The flexibility of the this compound molecule allows it to adopt various spatial arrangements, or conformations. Understanding this conformational landscape is essential for predicting its biological activity and material properties.
Potential Energy Surface Scans
To explore the different conformations, computational chemists perform Potential Energy Surface (PES) scans. This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. By plotting energy versus the dihedral angle, a one-dimensional or multi-dimensional map of the conformational energy landscape is generated. For this compound, key dihedral angles to scan would include the rotation around the single bonds connecting the phenyl ring to the propenone bridge and the pyridine ring to the carbonyl group.
Analysis of Torsional Barriers and Stable Conformers
The PES scans reveal the energy barriers to rotation (torsional barriers) and the low-energy, stable conformations of the molecule. The most stable conformer corresponds to the global minimum on the potential energy surface. For chalcones, the trans-isomer is generally more stable than the cis-isomer due to reduced steric hindrance.
The planarity of the molecule is a significant factor in its stability, as it allows for maximum delocalization of π-electrons across the conjugated system. However, steric clashes between the aromatic rings can lead to non-planar conformations. The analysis of torsional barriers provides quantitative information on the energy required to interconvert between different conformers.
| Dihedral Angle | Description | Calculated Torsional Barrier (kcal/mol) |
|---|---|---|
| C-C-C=C | Rotation of Phenyl Ring | ~2-5 |
| N-C-C=O | Rotation of Pyridyl Ring | ~3-7 |
Note: The data in this table is estimated based on typical values for similar chalcone structures and is for illustrative purposes, as specific experimental or calculated values for this compound were not available in the searched literature.
Prediction and Interpretation of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These theoretical spectra serve as a valuable complement to experimental data, aiding in structural confirmation and the understanding of electronic and vibrational properties.
Computational Vibrational Spectra
Theoretical vibrational analysis is a cornerstone of computational chemistry, providing insights into the molecular structure and bonding of a compound. For chalcones like this compound, DFT calculations, often employing the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to compute the theoretical FT-IR and Raman spectra. acs.org These calculations predict the vibrational frequencies and intensities of the fundamental modes of the molecule.
The calculated vibrational spectrum can be used to assign the experimentally observed bands to specific molecular motions. Key vibrational modes for this compound include:
C=O Stretching: The carbonyl group stretch is a prominent feature in the IR spectrum of chalcones, typically appearing in the region of 1650-1700 cm⁻¹. Computational studies on similar chalcones have shown that the theoretical prediction for this vibration is in good agreement with experimental values. nih.gov
C=C Stretching: The stretching vibration of the α,β-unsaturated double bond is another characteristic peak, usually found around 1600-1650 cm⁻¹.
Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.
Pyridinyl Ring Vibrations: The characteristic breathing and stretching modes of the pyridine ring can be identified and assigned through computational analysis. numberanalytics.com
Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the phenyl and pyridinyl rings provide information about the substitution pattern.
To improve the accuracy of the predicted frequencies, which are often systematically overestimated due to the harmonic approximation and basis set limitations, a scaling factor is commonly applied. nih.gov The comparison between the scaled theoretical and experimental spectra allows for a detailed and reliable assignment of the vibrational modes.
Table 1: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) |
| Carbonyl | C=O Stretch | ~1720 |
| Alkene | C=C Stretch | ~1640 |
| Phenyl Ring | C-H Stretch | ~3050-3100 |
| Pyridinyl Ring | Ring Breathing | ~1000 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar chalcone structures. Actual values would be obtained from specific calculations on the target molecule.
Electronic Absorption and Emission Spectra Simulations
Time-dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis) in the gas phase and in different solvents. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (related to the intensity of the absorption). mdpi.com
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as n→π* and π→π* transitions. The solvent effect on the electronic spectra can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in the electronic properties. In chalcones, the HOMO is often localized on the phenyl ring and the enone moiety, while the LUMO can be distributed over the entire conjugated system. The HOMO-LUMO energy gap is an important parameter that influences the electronic transitions and chemical reactivity.
Simulations of emission spectra (fluorescence and phosphorescence) can also be performed, providing insights into the excited-state properties of the molecule.
Table 2: Illustrative Predicted Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO (π→π) | ~310 | High |
| n→π | ~350 | Low |
Note: The values in this table are illustrative and based on typical TD-DFT calculations for similar chalcone structures.
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.comrsc.org
By calculating the isotropic magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane, TMS). These theoretical chemical shifts can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment around each atom.
For this compound, GIAO-DFT calculations can predict the chemical shifts for all hydrogen and carbon atoms. The accuracy of these predictions is generally high, with deviations from experimental values typically being small. rsc.org
Table 3: Illustrative Calculated ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~188 |
| α-Carbon (to C=O) | ~122 |
| β-Carbon (to C=O) | ~145 |
| Pyridinyl Carbons | ~120-150 |
| Phenyl Carbons | ~128-135 |
Note: The values in this table are illustrative and based on typical GIAO-DFT calculations for similar chalcone structures.
Reaction Mechanism Modeling and Reactivity Predictions
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the prediction of reaction outcomes.
Transition State Characterization
The study of reaction mechanisms at a molecular level requires the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
For reactions involving this compound, such as its synthesis via the Claisen-Schmidt condensation or its participation in cycloaddition reactions, computational methods can be used to locate the transition state structures. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes.
Frequency calculations are performed on the located TS structure to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the TS connects the correct minima on the potential energy surface.
Prediction of Regio- and Stereoselectivity
Many chemical reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry offers methods to predict the selectivity of a reaction by comparing the activation energies of the different possible reaction pathways. nih.gov
For reactions of this compound, such as Michael additions or cycloadditions, DFT calculations can be used to determine the transition state energies for the formation of all possible products. According to transition state theory, the pathway with the lowest activation energy will be the kinetically favored one, and the corresponding product will be the major product.
For example, in a 1,3-dipolar cycloaddition reaction involving the α,β-unsaturated system of the chalcone, computational studies can predict whether the reaction will proceed with a specific regiochemistry (e.g., which end of the dipole adds to which end of the double bond) by comparing the energies of the transition states leading to the different regioisomers. Similarly, the stereoselectivity (e.g., syn vs. anti or endo vs. exo) can be predicted by comparing the activation barriers for the formation of the different stereoisomers. mdpi.com
These predictive capabilities are invaluable in organic synthesis for understanding the factors that control selectivity and for designing more efficient and selective reactions.
Intermolecular Interactions and Crystal Packing Predictions
The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. For this compound, a comprehensive understanding of its solid-state architecture can be inferred from its molecular structure and through comparative analysis with crystallographic data of analogous chalcone derivatives. The key intermolecular interactions expected to dictate the crystal packing include hydrogen bonding and π-π stacking.
The molecular structure of (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one possesses several features conducive to specific intermolecular interactions. The nitrogen atom in the pyridine ring and the carbonyl oxygen atom can act as hydrogen bond acceptors, while the aromatic C-H groups of the phenyl and pyridinyl rings can serve as hydrogen bond donors. Furthermore, the presence of two aromatic rings, the phenyl and pyridinyl moieties, allows for the formation of π-π stacking interactions.
While the specific crystallographic study for (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, with CCDC deposition number 209761, provides the definitive crystal structure, detailed analyses of closely related compounds offer valuable insights into the types of interactions that are likely to be present.
For instance, in the crystal structure of the related chalcone, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, the molecules are linked by N—H···N and N—H···O hydrogen bonds, forming layers. Additionally, π–π interactions with a centroid-centroid distance of 3.6946 (10) Å are observed. nih.gov Another analogue, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, exhibits weak C—H⋯O hydrogen bonds where the carbonyl oxygen acts as a trifurcated acceptor, alongside C—H⋯π interactions, which together form ribbons. researchgate.net
More complex styrylquinoline–chalcone hybrids also demonstrate the prevalence of these interaction types. In one such derivative, molecules are linked into a three-dimensional network by C—H⋯O and C—H⋯N hydrogen bonds, as well as two independent π–π stacking interactions. iucr.org
Based on these and other similar structures, a predictive model for the crystal packing of this compound can be proposed. It is highly probable that the crystal structure is stabilized by a network of weak C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen is a likely acceptor for hydrogen bonds from the phenyl and pyridinyl C-H groups of neighboring molecules. Similarly, the pyridinyl nitrogen can accept a hydrogen bond from an aromatic C-H group.
Table of Predicted Intermolecular Interactions and Geometric Parameters (based on analogous structures)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| C-H···O | Phenyl C-H, Pyridinyl C-H | Carbonyl O | 2.2 - 2.8 | 120 - 170 |
| C-H···N | Phenyl C-H, Pyridinyl C-H | Pyridinyl N | 2.3 - 2.9 | 120 - 170 |
| π-π Stacking | Phenyl/Pyridinyl ring | Phenyl/Pyridinyl ring | 3.3 - 3.8 (centroid-centroid) | - |
Advanced Material Science and Non Biological Applications of 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One and Its Derivatives
Photophysical Properties and Optoelectronic Applications
The extended π-conjugation in the backbone of pyridyl chalcones gives rise to notable photophysical behaviors, including fluorescence and, in some derivatives, photo- and thermochromism. These properties are fundamental to their potential use in next-generation electronic and optical devices.
Fluorescence and Luminescence Studies
Derivatives of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one often exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. For instance, the introduction of various substituents on the phenyl and pyridyl rings can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby influencing the emission wavelength and quantum yield.
Research on cyanopyridine derivatives of chalcones, which share a similar structural motif, has demonstrated their potential as fluorescent materials. These compounds have shown notable solid-state emission in the UV region, a desirable characteristic for various optoelectronic applications. The emission properties are attributed to the enhanced ICT facilitated by the electron-withdrawing cyanopyridine moiety and electron-donating groups on the other aromatic ring.
A study on a series of chalcone-based fluorescent dyes highlighted their strong emission in polar solvents, with large Stokes shifts, which is advantageous for bioimaging and sensing applications. Although not the exact target molecule, these findings on analogous structures underscore the potential of pyridyl chalcones as a tunable class of fluorophores.
Development of Organic Light-Emitting Diode (OLED) Components
Pyridine-containing compounds are widely recognized for their electron-transporting properties, a crucial aspect in the design of efficient Organic Light-Emitting Diodes (OLEDs). The nitrogen atom in the pyridine (B92270) ring can effectively stabilize anionic species, facilitating electron injection and transport within the device. While specific research on the direct application of this compound in OLEDs is not extensively documented, the broader class of pyridyl chalcones and related pyridine derivatives are considered promising materials.
The development of new heterocyclic chalcones containing a pyridine moiety has been explored for their potential in light-emitting applications. Although some synthesized dimeric structures did not exhibit liquid crystalline properties, their photophysical characteristics suggest that with molecular modifications, they could be tailored for use in OLEDs. The key is to achieve a balance of charge transport, high photoluminescence quantum yield in the solid state, and good film-forming properties.
Photochromic and Thermochromic Behavior
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property observed in some chalcone (B49325) derivatives. The isomerization between the trans and cis forms of the α,β-unsaturated ketone is the basis for this phenomenon. Recent research has focused on developing chalcone-flavylium photochromic systems that are switchable with visible light, which is a significant advancement for applications in aqueous media and biological systems. nih.gov While direct evidence for the photochromic behavior of this compound is limited, the general principle is applicable to this class of compounds.
Thermochromism, a change in color with temperature, has also been observed in materials incorporating chalcone moieties. For example, chalcone-functionalized polydiacetylene films have been shown to exhibit reversible thermochromism, even at temperatures as low as -50 °C. rsc.org This property is attributed to the temperature-induced changes in the polymer backbone conformation, which in turn affects the electronic absorption. This suggests that derivatives of this compound could be engineered to display thermochromic properties by incorporating them into suitable polymer matrices or by specific molecular design.
Chemical and Optical Sensing Applications
The presence of the pyridine nitrogen atom and the carbonyl oxygen atom in this compound provides potential coordination sites for metal ions and hydrogen bonding interactions with anions. This, combined with the conjugated system that can produce a measurable optical response, makes these compounds attractive for chemical sensing.
Detection of Metal Ions and Anions
Pyridyl chalcone derivatives have been successfully employed as chemosensors for the detection of various metal ions. The binding of a metal ion to the chalcone can lead to a significant change in its absorption or fluorescence properties, allowing for colorimetric or fluorometric detection.
For instance, a chalcone-based chemosensor incorporating a pyridine unit was developed for the selective detection of Ni²⁺ ions in aqueous media. researchgate.net The interaction between the sensor and Ni²⁺ resulted in a distinct color change, enabling visual detection. The binding stoichiometry and detection limit were determined, highlighting the sensitivity and selectivity of the sensor.
Table 1: Performance of a Chalcone-Based Chemosensor for Ni²⁺ Detection
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Ni²⁺ | researchgate.net |
| Detection Method | Colorimetric | researchgate.net |
| Binding Ratio (Sensor:Ni²⁺) | 1:1 | researchgate.net |
| Detection Limit | 0.36 µM | researchgate.net |
While this example does not use the exact target molecule, it demonstrates the principle that the pyridyl chalcone framework is a viable platform for the design of metal ion sensors. The selectivity can be tuned by modifying the substituents on the aromatic rings to favor coordination with specific metal ions. The general applicability of chalcone derivatives for sensing a variety of metal ions has been reviewed, indicating a broad potential for this class of compounds. rsc.org
pH Sensing and Environmental Monitoring
The pyridine moiety in this compound and its derivatives can be protonated or deprotonated depending on the pH of the surrounding medium. This change in the protonation state can alter the electronic properties of the molecule, leading to a change in its optical properties, which can be harnessed for pH sensing.
A study on tetraphenylethene substituted chalcone derivatives demonstrated their utility as fluorescent pH sensors. researchgate.net The emission of these compounds could be reversibly switched by altering the pH, enabling the detection of acidic and basic conditions in both solution and the solid state. This behavior is attributed to the change in the electron affinity of the pyridinyl unit upon protonation.
Furthermore, the ability of some chalcone-functionalized materials to detect ammonia (B1221849) vapor, a common indicator of bacterial growth and food spoilage, highlights their potential in environmental monitoring. rsc.org The interaction of ammonia with the sensor material induces a distinct color and fluorescence transformation, providing a visual signal for the presence of the analyte.
Table 2: Characteristics of a Chalcone-Derivative Based pH Sensor
| Feature | Description | Reference |
|---|---|---|
| Sensing Mechanism | Reversible protonation/deprotonation of the pyridinyl unit | researchgate.net |
| Output Signal | Reversible switching of fluorescence | researchgate.net |
Catalytic Activity in Organic Synthesis
The unique structural features of this compound, which include a reactive α,β-unsaturated ketone system, a phenyl group, and a pyridyl moiety, make it and its derivatives promising candidates for various catalytic applications. The nitrogen atom of the pyridine ring can act as a Lewis base or a ligand for metal coordination, while the chalcone backbone can participate in various organic transformations.
Organocatalytic Roles
While direct organocatalytic applications of this compound itself are not extensively documented, the broader class of chalcones and related enones are pivotal substrates in organocatalyzed reactions. The development of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan, has provided numerous pathways for the enantioselective functionalization of such compounds. youtube.comyoutube.com
Organocatalysis often involves the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. youtube.comyoutube.com For instance, secondary amine catalysts such as proline can react with α,β-unsaturated aldehydes and ketones to facilitate asymmetric Michael additions. youtube.com In the context of chalcone derivatives, this approach allows for the stereocontrolled addition of nucleophiles to the β-position of the enone system.
Furthermore, phosphine-based organocatalysts have been employed in reactions involving chalcones. For example, chiral phosphines can catalyze Morita-Baylis-Hillman reactions and various annulation reactions. youtube.com These catalysts can add to the β-position of the chalcone, generating a phosphonium (B103445) enolate intermediate that can then react with an electrophile.
While the focus of many studies is on the chalcone as the substrate, the pyridyl nitrogen in this compound introduces the potential for this molecule to act as a bifunctional organocatalyst. The basic pyridyl nitrogen could act as a Lewis base to activate other molecules, while the chalcone framework could participate in or direct other transformations.
Support Materials for Heterogeneous Catalysts
The pyridyl group in this compound provides a convenient handle for immobilization onto solid supports, creating heterogeneous catalysts. This approach combines the catalytic activity of the molecule with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst recycling.
One strategy involves the coordination of the pyridyl nitrogen to a metal center that is part of a larger solid support, such as a metal-organic framework (MOF) or a functionalized silica. Alternatively, the chalcone derivative can be modified to include functional groups that allow for covalent attachment to a support.
An example of a related concept is the use of 3-phenyl-5-(2-pyridyl)pyrazolate ligands in the synthesis of an octanuclear copper-based phenylsilsesquioxane complex. rsc.org This complex demonstrated high activity in the oxidation of alkanes and alcohols. rsc.org This highlights the potential of pyridyl-containing organic molecules to serve as ligands in catalytically active metal complexes that can be heterogenized.
The development of supported palladium-containing catalyst systems for coupling reactions is another area where such ligands are valuable. google.com In these systems, a modifier with a functional group capable of binding a ligand is covalently attached to an inorganic support material. google.com this compound and its derivatives could serve as such ligands, coordinating with palladium and facilitating cross-coupling reactions in a heterogeneous manner.
Polymer Chemistry and Polymer Additives
The reactive double bond and aromatic rings of this compound make it a versatile component in polymer chemistry, both as a monomer for the creation of novel polymers and as an additive to enhance the properties of existing polymeric materials.
Monomer for Polymerization
Pyridine analogs of chalcone, including this compound, can undergo polymerization. acs.org The presence of the α,β-unsaturated ketone functionality allows for polymerization through various mechanisms, including [2+2] cycloaddition reactions upon UV irradiation. researchgate.net This photocycloaddition results in the formation of cyclobutane (B1203170) rings, leading to crosslinking of the polymer chains. researchgate.net
Chalcone-based monomers have been investigated for the synthesis of liquid crystalline polymers. researchgate.net The rigid, rod-like structure of the chalcone moiety can impart liquid crystalline properties to the resulting polymer. Upon polymerization, these materials can form ordered structures with interesting optical and mechanical properties.
The synthesis of dimeric heterocyclic chalcones with a pyridine moiety has also been reported. lp.edu.ua These molecules can be designed with varying alkyl spacer lengths to tune their properties. lp.edu.ua While these specific dimers did not exhibit liquid crystalline phases, they represent a class of molecules that can be used to build up larger polymeric structures. lp.edu.ua
Photoinitiators or UV Stabilizers in Polymeric Materials
Chalcone derivatives are effective photoinitiators for various types of polymerization, including free-radical and cationic polymerizations. mdpi.comrsc.orgresearchgate.net They can absorb light, typically in the UV or visible range, and generate reactive species that initiate the polymerization process. bohrium.com The use of chalcone-based photoinitiators is advantageous as they can be designed to be active under mild irradiation conditions, such as from LED lamps or even sunlight. rsc.orgresearchgate.net
The general mechanism for a Type II photoinitiator involves the chalcone absorbing light and entering an excited state. In this excited state, it can interact with a co-initiator (e.g., an amine) to generate the free radicals that start the polymerization chain reaction. Bis-chalcone derivatives have been shown to be particularly effective photosensitizers for both free-radical polymerization of acrylates and cationic polymerization of epoxides. mdpi.com
In addition to their role as photoinitiators, chalcones are also utilized as UV stabilizers in polymeric materials. mdpi.com Their ability to absorb UV radiation makes them effective in protecting polymers from photodegradation. mdpi.com Chalcones with λmax around 350 nm can be incorporated into plastics, paints, and other materials to prevent damage from sun exposure. mdpi.com Studies have shown that certain hydroxychalcones are photostable and can be considered for use as UVA filters in various applications. mdpi.com
Advanced Building Blocks in Organic Synthesis
The chalcone framework, with its multiple reactive sites, makes this compound a valuable and versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds.
The α,β-unsaturated ketone moiety is a key feature, acting as a Michael acceptor and participating in various addition and cycloaddition reactions. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolines. mdpi.com The synthesis of a focused library of pyridyl and 2-hydroxyphenyl chalcones has demonstrated their utility in generating diverse molecular scaffolds. mdpi.com
Furthermore, the chalcone backbone can undergo skeletal remodeling to produce intricate polycyclic structures. A notable example is the transformation of chalcone-based pyridinium (B92312) salts into polycyclic isoindolines through a dearomative ring-opening/ring-closing sequence. nih.gov This strategy highlights the potential to deconstruct the relatively inert pyridine ring and reconstruct it into a more complex, value-added aza-heterocycle. nih.gov
The versatility of this building block is further demonstrated by its use in the synthesis of various other heterocyclic systems. For instance, the reaction of chalcones with appropriate reagents can yield pyridines, pyrimidines, and other nitrogen-containing heterocycles. The synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been achieved through the annulation of anthranilic esters with N-pyridyl ureas, showcasing the utility of pyridyl-containing precursors in constructing fused heterocyclic systems. mdpi.com
Future Research Directions and Emerging Paradigms for 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One
Sustainable Synthesis and Green Chemistry Innovations
The classical synthesis of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation, a base-catalyzed reaction between 2-acetylpyridine (B122185) and benzaldehyde (B42025). nih.govresearchgate.net While effective, traditional methods often rely on stoichiometric amounts of base and organic solvents, leading to waste generation. Future research is poised to pivot towards greener and more sustainable synthetic methodologies.
Key Innovations on the Horizon:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.govfrontiersin.org For the synthesis of pyridyl chalcones, microwave-assisted Claisen-Schmidt condensation can minimize the need for high temperatures and prolonged reaction times, aligning with the principles of green chemistry. frontiersin.orgresearchgate.net
Solvent-Free and Solid-State Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. frontiersin.org Research into solvent-free or solid-state synthesis of this compound, potentially using grinding techniques (mechanochemistry), could offer a more environmentally benign alternative. frontiersin.orgnih.gov
Novel Catalytic Systems: The development and application of reusable heterogeneous catalysts can significantly enhance the sustainability of the synthesis. Future studies could explore the use of solid-supported catalysts, such as zeolites or functionalized polymers, to facilitate the Claisen-Schmidt condensation. frontiersin.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. The use of ionic liquids as both solvent and catalyst is another promising avenue. researchgate.net
| Synthesis Method | Key Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced side products | Widely applied for various chalcone (B49325) syntheses to improve efficiency. nih.govfrontiersin.org |
| Solvent-Free Synthesis | Minimizes volatile organic compound (VOC) emissions, simplifies workup | A core principle of green chemistry, successfully used for other chalcones. frontiersin.org |
| Heterogeneous Catalysis | Catalyst reusability, easier product purification | Zeolites and other solid acids/bases are being explored for Claisen-Schmidt reactions. frontiersin.orgresearchgate.net |
Rational Design and Development of Novel Derivatives with Tunable Properties
The core structure of this compound offers a versatile template for the rational design of new derivatives with tailored electronic, optical, and biological properties. By systematically modifying the phenyl and pyridyl rings, researchers can fine-tune the molecule's characteristics for specific applications.
Strategies for Derivative Development:
Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl or pyridine (B92270) rings can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scirp.orgscirp.org This, in turn, influences its absorption and emission spectra, redox potential, and reactivity. For instance, strategic placement of substituents can enhance properties relevant to nonlinear optics or improve biological activity. nih.gov
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, furan, or indole) can lead to derivatives with novel pharmacological profiles. nih.govrsc.org This approach has been successfully used to create chalcone-based compounds with enhanced antimicrobial or anticancer activities. nih.govnih.gov
Computational Guidance: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for predicting the properties of yet-to-be-synthesized molecules. researchgate.netscirp.orgscirp.org In silico studies can guide the rational design process by predicting how structural modifications will affect the electronic and steric properties of this compound derivatives, thereby prioritizing the most promising candidates for synthesis. scirp.org
Integration into Nanomaterials and Hybrid Systems
The unique photophysical properties of chalcones, including their potential for fluorescence, make them attractive candidates for integration into nanomaterials and the creation of hybrid systems with emergent functionalities.
Emerging Applications:
Fluorescent Carbon Dots: Carbon dots are a class of luminescent nanoparticles with applications in bioimaging and sensing. Chalcone derivatives can be loaded onto carbon dots to create hybrid materials that combine the biocompatibility and optical properties of the nanoparticles with the specific targeting or therapeutic action of the chalcone. nih.gov Future work could explore the use of this compound in such systems for targeted drug delivery and imaging.
Polymer-Chalcone Hybrids: Incorporating the this compound moiety into polymer chains could lead to new materials with interesting optical or mechanical properties. Such materials could find applications in areas like organic electronics or as photo-responsive polymers. researchgate.net
Application in Advanced Spectroscopic Probes and Imaging Techniques
The conjugated system of this compound is a chromophore that can be engineered for use in advanced spectroscopic probes and bioimaging.
Potential Research Directions:
Bioimaging Probes: Chalcone derivatives have been investigated as fluorescent probes for imaging biological structures, such as β-amyloid plaques implicated in Alzheimer's disease. mdpi.comnih.gov The pyridine nitrogen in this compound provides a site for potential coordination with metal ions or for tailoring the molecule's solubility and biodistribution. Radiolabeled versions of this chalcone could be developed as potential PET or SPECT imaging agents. mdpi.comacs.org
Nonlinear Optical (NLO) Materials: The donor-π-acceptor structure inherent in many chalcones makes them promising candidates for NLO applications. The pyridine ring can act as an acceptor, and the phenyl ring can be functionalized with donor groups to enhance the second-order NLO response. rsc.org Future research could focus on synthesizing derivatives of this compound with optimized NLO properties for use in photonic and optoelectronic devices. researchgate.net
| Potential Application | Rationale | Key Research Focus |
| Bioimaging Probes | Intrinsic fluorescence, ability to cross biological membranes, and target specific biomolecules. | Synthesis of derivatives with enhanced quantum yield and specificity for targets like β-amyloid plaques. nih.govmdpi.com |
| Nonlinear Optical Materials | Donor-π-acceptor electronic structure leading to high hyperpolarizability. | Design of derivatives with optimized NLO properties for applications in photonics. rsc.org |
High-Throughput Screening and Computational Design for Novel Material Applications
The discovery of new materials with desired properties can be accelerated by combining high-throughput screening (HTS) with computational design. This paradigm is highly applicable to the chalcone family, including this compound.
Accelerating Discovery:
Combinatorial Synthesis and Screening: Parallel synthesis techniques can be employed to rapidly generate a large library of derivatives based on the this compound scaffold. nih.gov These libraries can then be subjected to HTS to identify compounds with interesting properties, such as specific biological activities or desirable material characteristics.
Virtual Screening and Molecular Docking: Computational tools can be used to perform virtual screening of large compound libraries against biological targets or to predict material properties. nih.gov Molecular docking studies, for example, can predict the binding affinity of this compound derivatives to specific proteins, helping to prioritize compounds for synthesis and experimental testing. mdpi.comnih.gov
Predictive Modeling for Material Science: Computational chemistry can be used to predict a range of properties relevant to material science, such as thermal stability, conductivity, and optical characteristics. researchgate.net Applying these methods to a virtual library of this compound derivatives could uncover novel candidates for applications in data storage or other advanced materials. researchgate.net
Q & A
Q. What are the conventional and catalytic synthesis methods for 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation between pyridine-2-carbaldehyde and acetophenone derivatives under acidic conditions (e.g., HCl in ethanol). Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles achieve higher yields (up to 85%) at milder temperatures (60–80°C) compared to conventional approaches .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm the enone structure and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
- IR spectroscopy : Identification of carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C=C bonds.
- Mass spectrometry : Validation of molecular weight (e.g., [M+H]+ peak at m/z 235.1). Cross-reference with literature data for consistency .
Q. How can purity and identity be confirmed post-synthesis?
Use recrystallization (ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water mobile phase). Melting point analysis (lit. range 126–130°C) and elemental analysis (%C, %H, %N) further validate purity .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives like 3-(substituted phenyl)-1-(pyridin-2-yl)prop-2-en-1-one are synthesized by substituting acetophenone with nitro- or halogenated acetophenones. For example, 3-(4-nitrophenyl) derivatives form via catalytic condensation with Fe₂O₃@SiO₂/In₂O₃ .
Q. What solvents and reaction conditions minimize side products during synthesis?
Polar aprotic solvents (DMF, DMSO) enhance solubility, while catalytic methods reduce reaction time. Maintain stoichiometric ratios (aldehyde:ketone = 1:1.2) and monitor progress via TLC (hexane/ethyl acetate eluent) .
Advanced Research Questions
Q. How can conflicting NMR or IR data be resolved during structural analysis?
Combine X-ray crystallography (single-crystal analysis, R factor < 0.06) with computational methods (DFT calculations for optimized geometry and NMR chemical shifts). Cross-validate spectral data with databases like PubChem .
Q. What challenges arise in determining the crystal structure of this compound?
Challenges include obtaining high-quality single crystals (slow evaporation from DCM/hexane) and refining torsional angles of the enone moiety. Monoclinic space groups (e.g., P21/c) with unit cell parameters (a = 12.03 Å, b = 17.41 Å) are typical, but twinning may require advanced refinement software .
Q. How does the Fe₂O₃@SiO₂/In₂O₃ catalyst enhance synthesis efficiency?
The catalyst’s acidic sites (Fe³⁺ and In³⁺) promote proton transfer in the Claisen-Schmidt mechanism, reducing activation energy. Characterization via BET surface area analysis (200–300 m²/g) and TEM confirms its mesoporous structure, which increases reactant adsorption .
Q. What computational tools validate the electronic properties of this compound?
Density Functional Theory (DFT) simulations (B3LYP/6-311G** basis set) predict HOMO-LUMO gaps (~3.5 eV), correlating with UV-Vis absorption spectra. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (pyridinyl nitrogen) .
Q. How do substituents on the phenyl ring affect the compound’s reactivity?
Electron-withdrawing groups (e.g., -NO₂) lower the enone’s LUMO energy, increasing electrophilicity in Michael additions. Hammett constants (σ) quantify substituent effects on reaction rates, validated by kinetic studies .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in melting points or NMR shifts may arise from polymorphism or solvent residues. Re-crystallize and re-analyze using DSC (Differential Scanning Calorimetry) to detect polymorphs .
- Experimental Design : For catalytic studies, include control reactions (no catalyst) and characterize catalyst stability via XRD post-reaction to confirm no leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
